molecular formula C13H19NO B13535650 3-Phenethoxypiperidine

3-Phenethoxypiperidine

Cat. No.: B13535650
M. Wt: 205.30 g/mol
InChI Key: VDNAXTCBAOJFOZ-UHFFFAOYSA-N
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Description

3-Phenethoxypiperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms. The compound this compound is characterized by the presence of a phenethoxy group attached to the third position of the piperidine ring. This structural modification imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenethoxypiperidine typically involves the reaction of piperidine with phenethyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of piperidine attacks the electrophilic carbon of phenethyl bromide, resulting in the formation of this compound. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic attack.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques such as distillation and chromatography further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions: 3-Phenethoxypiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

    Substitution: The phenethoxy group can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

3-Phenethoxypiperidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Phenethoxypiperidine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

3-Phenethoxypiperidine can be compared with other piperidine derivatives such as:

    Piperidine: The parent compound with a simpler structure and different chemical properties.

    3-Hydroxypiperidine: A derivative with a hydroxyl group at the third position, leading to different reactivity and biological activity.

    4-Phenylpiperidine: A compound with a phenyl group at the fourth position, exhibiting distinct chemical and pharmacological properties.

The uniqueness of this compound lies in the presence of the phenethoxy group, which imparts specific chemical reactivity and potential biological activities that are not observed in other similar compounds.

Biological Activity

3-Phenethoxypiperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of a phenethoxy group at the third position of the piperidine ring. Its molecular formula is C13H17NOC_{13}H_{17}NO. The unique structure contributes to its interactions with various biological targets.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Studies have shown that compounds similar to this compound can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression.
  • Analgesic Properties : The compound has been evaluated for its pain-relieving effects, showing potential in models of acute and chronic pain .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

The mechanism through which this compound exerts its biological effects involves:

  • Receptor Interactions : The compound likely interacts with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors, leading to modulation of mood and pain perception .
  • Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in neurotransmitter metabolism, further influencing its pharmacological profile.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:

Study TypeFindingsReference
In Vivo StudyDemonstrated significant antidepressant-like effects in rodent models compared to control groups.
In Vitro StudyShowed neuroprotective effects on cultured neuronal cells exposed to oxidative stress.
Pharmacokinetic StudyAnalyzed absorption, distribution, metabolism, and excretion (ADME) profiles in animal models.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Depression Treatment : As an antidepressant candidate, it may provide an alternative to traditional SSRIs with potentially fewer side effects.
  • Pain Management : Its analgesic properties could be explored for developing new pain relief medications.
  • Neuroprotection : The compound's ability to protect against neuronal damage suggests potential applications in treating conditions like Alzheimer's disease or Parkinson's disease.

Properties

IUPAC Name

3-(2-phenylethoxy)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-5-12(6-3-1)8-10-15-13-7-4-9-14-11-13/h1-3,5-6,13-14H,4,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNAXTCBAOJFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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